Tibeglisene
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Overview
Description
TIBEGLISENE is a chemical compound with the molecular formula C18H15ClO4S and a molecular weight of 362.827 . It is also known by its systematic name, 5-(p-chlorophenyl)-2-(p-tolylsulfonyl)-4-pentynoic acid . This compound is characterized by its unique structure, which includes a chlorophenyl group, a tolylsulfonyl group, and a pentynoic acid moiety.
Preparation Methods
The synthesis of TIBEGLISENE involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of chlorobenzene with a suitable sulfonating agent to introduce the sulfonyl group.
Coupling with Tolylsulfonyl Intermediate: The chlorophenyl intermediate is then coupled with a tolylsulfonyl intermediate under specific reaction conditions to form the desired product.
Final Cyclization and Purification: The final step involves cyclization to form the pentynoic acid moiety, followed by purification to obtain the pure this compound compound
Chemical Reactions Analysis
TIBEGLISENE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: This compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols .
Scientific Research Applications
TIBEGLISENE has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of sulfonyl-containing compounds on various biological systems.
Mechanism of Action
The mechanism of action of TIBEGLISENE involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins and enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with key signaling pathways involved in cellular processes .
Comparison with Similar Compounds
TIBEGLISENE can be compared with other similar compounds, such as:
Tolylsulfonyl Compounds: These compounds share the tolylsulfonyl group with this compound and exhibit similar chemical properties.
Chlorophenyl Compounds: Compounds containing the chlorophenyl group also show similarities in their chemical behavior.
Pentynoic Acid Derivatives: These compounds have the pentynoic acid moiety and can undergo similar chemical reactions .
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
134993-74-1 |
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Molecular Formula |
C18H15ClO4S |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylpent-4-ynoic acid |
InChI |
InChI=1S/C18H15ClO4S/c1-13-5-11-16(12-6-13)24(22,23)17(18(20)21)4-2-3-14-7-9-15(19)10-8-14/h5-12,17H,4H2,1H3,(H,20,21) |
InChI Key |
PZCCKADCRMBHIC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC#CC2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC#CC2=CC=C(C=C2)Cl)C(=O)O |
134993-74-1 | |
Synonyms |
5-(4-chlorophenyl)-2-((4-methylphenyl)sulfonyl)-4-pentynoic acid 5-CPMPSP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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